8-Quinolinethiol, 4-phenyl-
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Overview
Description
4-Phenylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of 4-Phenylquinoline-8-thiol consists of a quinoline ring system substituted with a phenyl group at the 4-position and a thiol group at the 8-position.
Preparation Methods
The synthesis of 4-Phenylquinoline-8-thiol can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone . Industrial production methods often utilize greener and more sustainable chemical processes, such as solvent-free reaction conditions, the use of ionic liquids, and photocatalytic synthesis .
Chemical Reactions Analysis
4-Phenylquinoline-8-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions include disulfides, sulfonic acids, and substituted quinoline derivatives .
Scientific Research Applications
4-Phenylquinoline-8-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antiplasmodial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenylquinoline-8-thiol involves its interaction with various molecular targets and pathways. For example, it can bind to metal ions to form metal complexes, which can exhibit unique photophysical properties . Additionally, its antimicrobial activity is attributed to its ability to interfere with microbial cell wall synthesis and function .
Comparison with Similar Compounds
4-Phenylquinoline-8-thiol can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline-8-thiol: Similar to 4-Phenylquinoline-8-thiol but lacks the phenyl group at the 4-position.
2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: A more complex derivative with additional substituents.
The uniqueness of 4-Phenylquinoline-8-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
75955-26-9 |
---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-phenylquinoline-8-thiol |
InChI |
InChI=1S/C15H11NS/c17-14-8-4-7-13-12(9-10-16-15(13)14)11-5-2-1-3-6-11/h1-10,17H |
InChI Key |
FHNNQLOISQWYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)S |
Origin of Product |
United States |
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